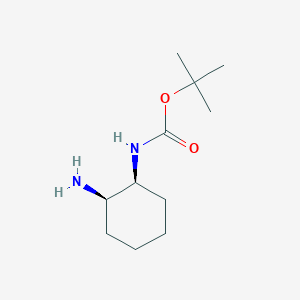

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

Description

The exact mass of the compound tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363874 | |

| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-30-1, 184954-75-4 | |

| Record name | tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-Cyclohexane-1,2-diamine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate: A Key Pharmaceutical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a chiral diamine derivative of significant interest in the pharmaceutical industry. Its rigid cyclohexyl backbone and orthogonally protected amino groups make it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the manufacture of the anticoagulant drug Edoxaban.[1][2] Edoxaban is a direct factor Xa inhibitor used in the prevention of stroke and systemic embolism.[3] The precise stereochemistry of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[4] This technical guide provides a comprehensive overview of the structural analysis of this important compound, including detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate, a stereoisomer of the title compound, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |

| Molecular Weight | 214.30 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 1: Physicochemical Properties of tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate. [4]

Structural Analysis Data

The following sections present representative structural data. The crystallographic data is for the (1S,2S) isomer and should be considered as a close approximation for the (1S,2R) isomer.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The crystallographic data for tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CCDC 149110) is summarized in Table 2.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1234(2) |

| b (Å) | 12.3456(4) |

| c (Å) | 17.8910(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1354.32(8) |

| Z | 4 |

Table 2: Crystallographic Data for tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CCDC 149110). [4]

Note: The bond lengths and angles would be derived from the full crystallographic information file (CIF), which was not publicly accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While a specific spectrum for the (1S,2R) isomer is not available, Table 3 outlines the expected chemical shifts for the key protons and carbons based on the known structure and data from similar compounds.

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.45 | singlet |

| Cyclohexyl -CH₂- | 1.10 - 2.10 | multiplet |

| -CH-NH₂ | ~2.60 - 2.80 | multiplet |

| -CH-NHBoc | ~3.40 - 3.60 | multiplet |

| -NH₂ | ~1.50 - 2.50 | broad singlet |

| -NHBoc | ~4.50 - 5.50 | broad singlet |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (ppm) |

| -C(CH₃)₃ | ~28.5 |

| Cyclohexyl -CH₂- | 20 - 35 |

| -CH-NH₂ | ~50 - 55 |

| -CH-NHBoc | ~55 - 60 |

| >C=O | ~155 - 157 |

| -C(CH₃)₃ | ~79 - 81 |

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, electrospray ionization (ESI) would likely be used.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 215.18 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 159.12 | Loss of isobutylene |

| [M-Boc+H]⁺ | 115.12 | Loss of the Boc group |

Table 4: Expected Mass Spectrometry Fragments for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate.

Experimental Protocols

The following are detailed, generalized protocols for the key analytical techniques used in the structural analysis of small organic molecules like tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate.

Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source (e.g., ESI) via direct infusion or through a liquid chromatograph (LC). The analyte is ionized to form gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Role in Edoxaban Synthesis

The primary application of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is as a crucial chiral building block in the synthesis of Edoxaban. The following diagram illustrates a simplified synthetic pathway, highlighting the incorporation of this key intermediate.

Caption: Simplified synthesis pathway of Edoxaban highlighting the role of the title compound.

Experimental Workflow for Structural Elucidation

The logical flow for the complete structural analysis of a novel small molecule like tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is depicted in the following workflow diagram.

Caption: General workflow for the structural elucidation of a small organic molecule.

Conclusion

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a fundamentally important chiral building block in pharmaceutical synthesis. A thorough structural analysis using a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry is essential for ensuring its quality and suitability for use in drug manufacturing. While specific, publicly available data for the (1S,2R) isomer is limited, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a closely related stereoisomer. The provided protocols and workflows serve as a valuable resource for researchers and professionals engaged in the development and characterization of chiral small molecules.

References

- 1. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate -Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]

- 3. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: CAS Number 365996-30-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 365996-30-1, chemically identified as tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable intermediate in the asymmetric synthesis of complex molecular architectures, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, its pivotal role in the synthesis of the Spleen Tyrosine Kinase (Syk) inhibitor Fostamatinib, detailed experimental protocols, and the associated biological pathways.

Chemical Properties and Data

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a carbamate-protected diamine. The tert-butoxycarbonyl (Boc) protecting group allows for selective reaction at the unprotected amine, a crucial feature for controlled, stepwise synthesis.

Table 1: Physicochemical and Analytical Data for CAS 365996-30-1

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate | [1] |

| Synonyms | (1S,2R)-cis-N-Boc-1,2-cyclohexanediamine, (1S,2R)-2-(Boc-amino)cyclohexylamine | [2] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.30 g/mol | [2] |

| Appearance | Liquid | [2] |

| Assay Purity (GC) | ≥95% | [2] |

| Optical Purity (ee) | ≥90% | [2] |

| SMILES String | CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N | [2] |

| InChI Key | AKVIZYGPJIWKOS-BDAKNGLRSA-N | [2] |

| Storage Temperature | 2-8°C | [4] |

Application in the Synthesis of Fostamatinib

A primary and well-documented application of CAS 365996-30-1 is its use as a key intermediate in the synthesis of Fostamatinib (R788), a prodrug of the active Syk inhibitor R406. Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP). The synthesis involves the coupling of the free amino group of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate with a substituted pyrimidine core.

Synthetic Workflow

The following diagram illustrates the role of CAS 365996-30-1 in the synthesis of a key intermediate for Fostamatinib.

Caption: Synthetic workflow for the preparation of a Fostamatinib precursor.

Experimental Protocol: Synthesis of a Fostamatinib Precursor

The following protocol is adapted from patent literature describing the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors.

Objective: To synthesize the N-substituted pyrimidine intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

4,6-Dichloropyridine-3-carbonitrile

-

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (CAS 365996-30-1)

-

N,N-Diisopropylethylamine (DIEA)

-

Microwave synthesis vial (20 mL)

Procedure:

-

To a 20 mL microwave vial, add 4,6-Dichloropyridine-3-carbonitrile (4.35 g, 25.1 mmol).

-

Add tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (5.93 g, 27.7 mmol).

-

Add N,N-Diisopropylethylamine (DIEA) (6.59 mL, 37.7 mmol).

-

Seal the vial and heat the mixture in a microwave reactor to 150°C.

-

Maintain the reaction at 150°C for 15 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting product is the coupled Fostamatinib precursor, which can be purified by standard chromatographic techniques.

Table 2: Quantitative Data for Fostamatinib Precursor Synthesis

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalents |

| 4,6-Dichloropyridine-3-carbonitrile | 173.00 | 4.35 g | 1.0 |

| tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate | 214.30 | 5.93 g | 1.1 |

| N,N-Diisopropylethylamine (DIEA) | 129.24 | 6.59 mL | 1.5 |

Biological Context: The Syk Signaling Pathway

The therapeutic efficacy of Fostamatinib is derived from its inhibition of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. It is particularly important in transducing signals from Fc receptors (FcR) and B-cell receptors (BCR).

In conditions like immune thrombocytopenia, autoantibodies bind to platelets, and the Fc portion of these antibodies is recognized by Fcγ receptors on macrophages. This engagement leads to Syk activation, initiating a signaling cascade that results in platelet phagocytosis and destruction.

Syk-Mediated Fcγ Receptor Signaling Pathway

The diagram below illustrates the simplified signaling cascade initiated by Fcγ receptor engagement and the point of inhibition by the active metabolite of Fostamatinib (R406).

Caption: Simplified Syk-mediated Fcγ receptor signaling pathway and inhibition by R406.

Conclusion

CAS number 365996-30-1, tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate, is a crucial chiral intermediate in the synthesis of the Syk inhibitor Fostamatinib. Its stereochemically defined structure is essential for the targeted activity of the final drug product. Understanding the properties of this building block, the specifics of its incorporation into the drug molecule, and the biological pathway it ultimately influences is vital for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a foundational resource for the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to the Mono-Boc Protection of (1S,2R)-diaminocyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective mono-N-tert-butoxycarbonyl (Boc) protection of (1S,2R)-diaminocyclohexane. This compound is a critical chiral building block in the synthesis of various pharmaceutical agents and asymmetric catalysts. The selective protection of one of the two amino groups is a crucial step to enable regioselective derivatization in subsequent synthetic transformations. This document outlines the prevalent methodologies, detailed experimental protocols, and relevant quantitative data.

Core Concepts and Methodologies

The selective mono-Boc protection of vicinal diamines like (1S,2R)-diaminocyclohexane presents a challenge due to the similar reactivity of the two amino groups. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc₂O) often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material, necessitating challenging purification.[1][2]

The most successful and widely adopted strategy involves the in-situ generation of one equivalent of a strong acid, typically hydrochloric acid (HCl), to selectively protonate one of the amino groups. The resulting ammonium salt is unreactive towards electrophilic attack by Boc₂O, thus directing the protection to the remaining free amino group. This "mono-protonation" strategy significantly enhances the selectivity of the reaction, leading to higher yields of the desired mono-Boc protected product.[1][2][3][4]

Common sources for the in-situ generation of HCl include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) in an alcoholic solvent like methanol.[1][2] The use of these reagents is advantageous as they are liquids and can be accurately dispensed, offering better stoichiometric control compared to bubbling anhydrous HCl gas.[1]

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the mono-Boc protection of diaminocyclohexane derivatives using different methodologies. While the data may not be specific to the (1S,2R)-isomer, it provides a strong indication of the expected outcomes based on analogous systems.

| HCl Source | Substrate | Solvent | Reaction Time | Yield (%) | Reference |

| Me₃SiCl | (1R,2R)-diaminocyclohexane | Methanol | 1 hour | 66% | [1] |

| SOCl₂ | (1R,2R)-diaminocyclohexane | Methanol | Not Specified | 41% | [2] |

| HCl (gas) | (1R,2R)-diaminocyclohexane | Methanol | 1 hour | 80% | [2][3] |

Table 1: Comparison of Reaction Conditions and Yields for Mono-Boc Protection.

Experimental Protocols

The following are detailed experimental protocols for the mono-Boc protection of diaminocyclohexane. These protocols, while described for other stereoisomers, are directly applicable to (1S,2R)-diaminocyclohexane.

Protocol 1: Using Chlorotrimethylsilane (Me₃SiCl)

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[1]

Materials:

-

(1S,2R)-diaminocyclohexane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2R)-diaminocyclohexane (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the diamine monohydrochloride may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (e.g., 1 mL per 10 mmol of diamine) to the mixture.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected product, tert-butyl (1S,2R)-2-aminocyclohexylcarbamate.

Protocol 2: Using Thionyl Chloride (SOCl₂)

This protocol is an alternative method for the in-situ generation of HCl.[2]

Materials:

-

(1S,2R)-diaminocyclohexane

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool anhydrous methanol to -20 °C.

-

Caution: Thionyl chloride reacts vigorously with methanol. Add thionyl chloride (1.0 eq) dropwise to the cold methanol with vigorous stirring.

-

Add (1S,2R)-diaminocyclohexane (1.0 eq) to the freshly prepared methanolic HCl solution at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Follow the work-up procedure as described in Protocol 1 (steps 7-10).

Workflow and Logic Diagrams

The following diagrams illustrate the chemical logic and experimental workflow for the mono-Boc protection of (1S,2R)-diaminocyclohexane.

Caption: Chemical pathway for selective mono-Boc protection.

Caption: Step-by-step experimental workflow.

References

solubility of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in organic solvents

An In-depth Technical Guide on the Solubility of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this molecule is crucial for its effective use in organic synthesis, purification, and formulation development. This document outlines its solubility profile in common organic solvents, provides detailed experimental protocols for solubility determination, and visualizes relevant chemical workflows.

Core Concepts: Solubility Profile

Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate possesses both polar and non-polar characteristics, which dictates its solubility in different organic solvents. The presence of a primary amine and a carbamate group allows for hydrogen bonding with polar solvents. In contrast, the tert-butyl and cyclohexyl groups contribute to its solubility in less polar environments.

Data Presentation: Solubility in Organic Solvents

The following table summarizes the expected and reported solubility of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate and its stereoisomer in various organic solvents. This data is critical for solvent selection in synthesis, crystallization, and purification processes.

| Solvent | Chemical Formula | Polarity Index | Solubility (at 25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100 mg/mL (for (1S,2S) isomer)[1] | Expected to be a good solvent due to its high polarity.[1] |

| Methanol (MeOH) | CH₃OH | 5.1 | Soluble (Qualitative) | Polar protic nature facilitates dissolution. |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | Soluble (Qualitative) | Similar to methanol, should be a good solvent. |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Used as a reaction solvent[2][3] | A polar aprotic solvent used in syntheses involving this compound.[2][3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Expected to be soluble | A common solvent for organic synthesis. |

| Isopropyl Acetate (IPAc) | C₅H₁₀O₂ | 4.0 | Used as a solvent in synthesis[4] | Mentioned as a solvent during the synthesis and isolation process.[4] |

| Hexanes | C₆H₁₄ | 0.1 | Sparingly soluble to insoluble | The non-polar nature of hexanes makes it a poor solvent for this compound. |

| Water | H₂O | 10.2 | Sparingly soluble to insoluble | Despite its polarity, the organic backbone limits water solubility. |

Experimental Protocols: Determining Thermodynamic Solubility

To obtain precise quantitative solubility data, the following "shake-flask" method is recommended. This protocol is a standard approach for determining the thermodynamic solubility of a compound.[5]

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate to a series of vials.

-

To each vial, add a known volume of a different organic solvent. Ensure there is enough solid compound to achieve saturation with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

-

Mandatory Visualization: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows relevant to tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: General Synthetic Workflow Utilizing the Target Compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide to Enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate: Synthesis, Characterization, and Commercial Landscape

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and commercial availability of the enantiopure compound ((1S,2R)-2-aminocyclohexyl)carbamate. This chiral building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the trans-1,2-diaminocyclohexane scaffold in a variety of biologically active molecules.

Commercial Availability

Direct commercial availability of enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate is limited. The more commonly available and cataloged compound is its tert-butyl protected precursor, tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate . Several chemical suppliers list this protected version, though availability may vary. Researchers typically need to perform the final deprotection step in-house to generate the title compound.

| Supplier (Example) | Compound Name | CAS Number | Purity/Specification | Availability |

| BLDpharm | tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate | 365996-30-1 | 97% | Inquire |

| Nanoporation | tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate | 365996-30-1 | Not specified | Not Available For Sale[1] |

Synthesis and Experimental Protocols

The synthesis of enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate is a multi-step process that begins with the chiral resolution of racemic trans-1,2-diaminocyclohexane. This is followed by selective protection of one amino group and subsequent deprotection.

Logical Workflow for Synthesis

Caption: General synthetic workflow for enantiopure ((1S,2R)-2-aminocyclohexyl)carbamate.

Key Experimental Protocols

1. Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established literature procedures utilizing tartaric acid as a resolving agent.

-

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane

-

-

Procedure:

-

Dissolve L-(+)-tartaric acid in methanol with gentle heating.

-

Slowly add a solution of (±)-trans-1,2-diaminocyclohexane in methanol to the tartaric acid solution.

-

Allow the mixture to cool to room temperature and then chill in an ice bath to facilitate the precipitation of the diastereomeric salt ((1R,2R)-diammonium tartrate).

-

Collect the crystals by vacuum filtration and wash with cold methanol and then diethyl ether.

-

To recover the free diamine, suspend the diastereomeric salt in water and add a sodium hydroxide solution until the pH is strongly basic.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure (1R,2R)- or (1S,2S)-diaminocyclohexane. The desired (1S,2R) stereochemistry for the final product is achieved through the subsequent reaction steps.

-

2. Mono-Boc Protection

-

Materials:

-

Enantiopure trans-1,2-diaminocyclohexane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional)

-

-

Procedure:

-

Dissolve the enantiopure diamine in DCM or THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of Boc₂O (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate.

-

3. Deprotection of the tert-Butyl Carbamate

-

Materials:

-

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

-

Procedure:

-

Dissolve the Boc-protected diamine in DCM.

-

Add an excess of TFA or a solution of HCl in an organic solvent.

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and carefully neutralize with a saturated sodium bicarbonate solution.

-

Extract the product into an appropriate organic solvent.

-

Dry the organic layer, filter, and concentrate to yield ((1S,2R)-2-aminocyclohexyl)carbamate. Further purification may be achieved by crystallization or chromatography.

-

Characterization and Data Presentation

Table 1: Physicochemical Properties (Computed for tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate)

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |

| Molecular Weight | 214.30 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclohexyl ring protons, the amine protons, and the carbamate proton. The integration and splitting patterns would be consistent with the trans stereochemistry. |

| ¹³C NMR | Resonances for the individual carbon atoms of the cyclohexyl ring and the carbamate carbonyl group. |

| Mass Spectrometry (MS) | A molecular ion peak (M+H)⁺ consistent with the calculated molecular weight of the compound. |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess. The retention time would be compared against a racemic standard. |

Role in Drug Development and Signaling Pathways

The trans-1,2-diaminocyclohexane moiety is a privileged scaffold in medicinal chemistry, often used as a rigid and stereochemically defined core for presenting pharmacophoric groups in a specific spatial orientation. Carbamate derivatives based on this scaffold have been investigated for a range of therapeutic targets.

For instance, derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12). CDK12 is a key regulator of transcription elongation and mRNA processing, and its inhibition is a potential therapeutic strategy in cancer.

Illustrative Signaling Pathway Involvement

The following diagram illustrates the general role of CDK12 in gene transcription and how an inhibitor derived from the diaminocyclohexane scaffold might interfere with this process.

Caption: Inhibition of CDK12-mediated transcription by a diaminocyclohexane-based drug.

In this hypothetical pathway, the inhibitor, which incorporates the ((1S,2R)-2-aminocyclohexyl)carbamate scaffold, binds to and inhibits the kinase activity of CDK12. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. The result is a disruption of the expression of certain genes, which can be detrimental to cancer cell survival.

References

The Strategic Role of the Boc Protecting Group in Chiral Amine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex chiral amines, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Its widespread adoption stems from a unique combination of stability under a broad range of reaction conditions and the facility of its removal under mild acidic conditions. This guide provides a comprehensive overview of the strategic application of the Boc group in chiral amine synthesis, detailing its role in various enantioselective methodologies, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Core Principles of Boc Protection in Amine Synthesis

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group, thereby preventing unwanted side reactions during subsequent synthetic transformations.[1][2][3] This protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5] The resulting N-Boc-carbamate is stable to a wide range of nucleophiles, bases, and reductive conditions, allowing for a high degree of functional group tolerance in multi-step syntheses.[6][7]

The acid-labile nature of the Boc group is a key advantage, enabling its selective removal with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, often without affecting other acid-sensitive groups if conditions are carefully controlled.[8][9] This orthogonality is crucial in complex synthetic strategies where multiple protecting groups are employed.[3]

Enantioselective Synthesis Strategies Employing the Boc Group

The Boc group plays a multifaceted role in asymmetric synthesis, not only as a passive protecting group but also as an active participant in directing stereochemical outcomes.

Asymmetric Hydrogenation and Reductive Amination

Asymmetric hydrogenation of prochiral enamides and reductive amination of ketones are powerful methods for accessing chiral amines. N-Boc-protected enamides are excellent substrates for transition-metal catalyzed asymmetric hydrogenation, often affording high enantioselectivities. Similarly, in reductive amination, the in situ formation of an imine followed by reduction can be rendered enantioselective using chiral catalysts, with the Boc group being introduced before or after the stereochemistry-defining step.[10]

Table 1: Asymmetric Hydrogenation and Reductive Amination of Boc-Protected Substrates

| Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| N-Boc-β-amino ketone | [Ir(COD)Cl]₂ / Chiral Ligand | Chiral N-Boc-β-amino alcohol | 95-98 | 97-99 | [11] |

| Ketone + Amine | Chiral Phosphoric Acid / Hantzsch Ester | N-Boc protected chiral amine | 85-95 | 90-98 | [5] |

| Cyclic iminium salt | Ir/(R)-SegPhos | Chiral tertiary amine | 88-96 | up to 96 | [10] |

| N-aryl imino esters | Ni-catalyst / BenzP* Ligand | Chiral α-aryl glycines | up to 98 | up to 98 | [10] |

Asymmetric Strecker Synthesis

The Strecker synthesis, a three-component reaction between a ketone or aldehyde, an amine, and a cyanide source, is a classic method for α-amino acid synthesis. The use of a chiral catalyst or a chiral amine component can render this reaction highly enantioselective. Boc protection is typically employed after the initial amino nitrile formation to facilitate purification and further transformations.[11]

Chiral Auxiliaries in Boc-Protected Amine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. In the context of chiral amine synthesis, an achiral amine can be reacted with a chiral auxiliary, followed by functionalization and subsequent removal of the auxiliary. The Boc group can be introduced after the chiral amine is formed. A prominent example is the use of Ellman's sulfinamide as a chiral ammonia equivalent, which reacts with aldehydes and ketones to form N-sulfinyl imines. Diastereoselective addition of a nucleophile to the imine, followed by removal of the sulfinyl group and Boc protection, yields the enantiopure Boc-protected amine.[12][13]

Table 2: Chiral Auxiliary-Mediated Synthesis of Boc-Protected Amines

| Chiral Auxiliary/Method | Substrate | Product | Diastereomeric Ratio (dr) | ee (%) (after auxiliary removal) | Reference |

| Ellman's Sulfinamide ((R)- or (S)-tert-butanesulfinamide) | Aldehyde/Ketone | Chiral N-Boc amine | >99:1 | >99 | [2][12] |

| Evans Oxazolidinone | Acyl derivative | Chiral carboxylic acid (precursor to amine) | >95:5 | >99 | [4] |

| Pseudoephedrine Amide | Carboxylic acid derivative | Chiral carboxylic acid (precursor to amine) | >95:5 | >99 | [14] |

Biocatalytic and Enzymatic Methods

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases, imine reductases, and lipases can be used for the kinetic resolution of racemic Boc-protected amines or for the asymmetric synthesis of chiral amines from prochiral precursors.[15][16][17] In a kinetic resolution, one enantiomer of a racemic mixture is selectively transformed by the enzyme, allowing for the separation of the unreacted enantiomer and the product.

Table 3: Biocatalytic Synthesis and Resolution of Boc-Protected Amines

| Enzyme Class | Reaction Type | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Transaminase (ATA) | Asymmetric synthesis | Ketone + Amino donor | Chiral amine (then Boc-protected) | >90 | >99 | [16][18] |

| Imine Reductase (IRED) | Reductive amination | Ketone + Amine | Chiral amine (then Boc-protected) | >90 | >99 | [19] |

| Lipase | Kinetic resolution (acylation) | Racemic Boc-protected amine | Enantioenriched Boc-protected amine | ~50 | >99 (for one enantiomer) | [20] |

| Penicillin G Acylase | Kinetic resolution (deacylation of N-acyl amine) | Racemic N-acyl amine | Enantioenriched amine (then Boc-protected) | ~50 | >99 (for one enantiomer) | [20] |

Strategic Workflows and Decision Making

The choice of a synthetic strategy for a target chiral amine depends on several factors, including the desired stereochemistry, the availability of starting materials, the scale of the synthesis, and cost-effectiveness. The following diagrams illustrate a general workflow for chiral amine synthesis and a decision tree to guide the selection of an appropriate method.

Caption: General experimental workflow for the synthesis of an enantiopure N-Boc-protected amine.

Caption: Decision tree for selecting a synthetic strategy for a chiral amine.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the Boc protection of a chiral amine and a key enantioselective transformation.

Protocol 1: General Procedure for Boc Protection of a Chiral Amine

-

Dissolution: Dissolve the chiral amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent (e.g., dioxane or acetone).

-

Base Addition: Add a base (1.1-1.5 eq). Common bases include triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃) for aqueous systems.

-

Boc₂O Addition: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

This protocol is a general representation based on literature procedures.[5]

-

Catalyst and Reagents: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the ketone (1.0 eq), the amine (1.1 eq), the chiral phosphoric acid catalyst (1-5 mol%), and a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, 1.2 eq) in a suitable anhydrous solvent (e.g., toluene, DCM).

-

Reaction: Stir the mixture at the specified temperature (ranging from room temperature to lower temperatures, e.g., 0 °C or -20 °C) for 24-72 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral amine product.

-

Boc Protection: Protect the resulting chiral amine using the general procedure described in Protocol 1.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the N-Boc-protected amine by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of chiral amines, offering a robust and versatile strategy for masking the amine functionality. Its role extends beyond simple protection, as it can influence the stereochemical course of reactions and is compatible with a wide array of enantioselective transformations, including asymmetric catalysis and biocatalysis. A thorough understanding of the principles of Boc protection and the various synthetic methodologies available enables researchers and drug development professionals to devise efficient and highly selective routes to enantiopure chiral amines, which are critical for the advancement of medicinal chemistry and the development of new therapeutics. The strategic selection of the synthetic pathway, guided by factors such as substrate availability and desired scale, is paramount to achieving the desired chiral amine in an efficient and economical manner.

References

- 1. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [agris.fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. ethz.ch [ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. anantha-kattani.medium.com [anantha-kattani.medium.com]

- 10. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 14. medium.com [medium.com]

- 15. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. stackoverflow.com [stackoverflow.com]

- 18. researchgate.net [researchgate.net]

- 19. graphviz.org [graphviz.org]

- 20. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery and Development of Chiral Diamine Ligands: A Technical Guide

Introduction

The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the therapeutic activity of a drug is often dictated by its specific three-dimensional arrangement. Chiral diamine ligands have emerged as a privileged class of structures in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. This technical guide provides an in-depth exploration of the discovery, development, and application of these critical ligands, tailored for researchers, scientists, and drug development professionals.

The journey of chiral diamines in catalysis began with early explorations of natural products, but their full potential was truly unlocked through the pioneering work of Ryoji Noyori and Eric Jacobsen. Noyori's development of ruthenium catalysts bearing chiral diamine ligands for asymmetric hydrogenation and transfer hydrogenation revolutionized the synthesis of chiral alcohols and amines.[1] Concurrently, Jacobsen's work on manganese-salen complexes, which incorporate a chiral diamine backbone, provided a powerful tool for the enantioselective epoxidation of unfunctionalized olefins.[2][3] These seminal contributions laid the foundation for the rational design of a vast array of chiral diamine ligands, each tailored for specific transformations.

This guide will delve into the synthesis of key chiral diamine scaffolds, provide detailed experimental protocols for their application in flagship asymmetric reactions, and present a quantitative analysis of their performance.

Core Chiral Diamine Scaffolds

Two of the most widely employed chiral diamine scaffolds are 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). Their C₂-symmetry and rigid structures provide a well-defined chiral environment around the metal center, which is crucial for effective stereochemical control.

The development of derivatives of these core scaffolds, such as N-sulfonated diamines like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), has been instrumental in advancing the field. Noyori's discovery that ruthenium complexes of TsDPEN were exceptionally active catalysts for asymmetric transfer hydrogenation highlighted the importance of "metal-ligand bifunctional catalysis," where the N-H group of the ligand actively participates in the catalytic cycle.

Key Asymmetric Transformations

Chiral diamine ligands have proven to be instrumental in a wide array of asymmetric transformations. This section will focus on two landmark reactions: asymmetric transfer hydrogenation of ketones and the Jacobsen epoxidation of alkenes.

Asymmetric Transfer Hydrogenation of Ketones

The asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium(II) complexes of N-tosylated diamines, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are highly effective catalysts for this reaction.

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst (Ligand) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 95 | 97 | S |

| [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 | R |

| N-Alkylated TsDPEN-Ru(II) Complexes | High | High | - |

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Jacobsen Epoxidation of Alkenes

The Jacobsen epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes. The catalyst, a manganese(III)-salen complex incorporating a chiral 1,2-diaminocyclohexane (DACH) backbone, is renowned for its ability to deliver high enantioselectivities for a variety of olefin substrates.[2][3]

Quantitative Data for Jacobsen Epoxidation

| Alkene | Yield (%) | Enantiomeric Excess (ee, %) |

| cis-β-Methylstyrene | 84 | 92 |

| 1,2-Dihydronaphthalene | 89 | 97 |

| Styrene | - | 86 |

Note: Data is compiled from representative literature and may vary based on specific reaction conditions and the oxidant used.

Asymmetric Henry (Nitroaldol) Reaction

Copper(II) complexes with chiral diamine ligands have been shown to be effective catalysts for the enantioselective Henry reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde to produce valuable β-nitro alcohols.

Quantitative Data for Copper-Catalyzed Asymmetric Henry Reaction

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Bis(sulfonamide)-diamine | 95 | 95 |

| 4-Nitrobenzaldehyde | Bis(sulfonamide)-diamine | 92 | 96 |

| 2-Naphthaldehyde | Bis(sulfonamide)-diamine | 93 | 94 |

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key chiral diamines and their application in catalytic asymmetric reactions.

Synthesis of (1R,2R)-(+)-1,2-Diphenylethylenediamine ((R,R)-DPEN)

This protocol involves the resolution of racemic 1,2-diphenylethylenediamine using L-(+)-tartaric acid.[5]

Materials:

-

Racemic 1,2-diphenylethylenediamine

-

L-(+)-tartaric acid

-

Ethanol

-

Aqueous sodium hydroxide (2 M)

-

Dichloromethane

Procedure:

-

Dissolve racemic 1,2-diphenylethylenediamine (1.0 eq) in hot ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in hot ethanol.

-

Slowly add the hot tartaric acid solution to the diamine solution with stirring. A precipitate of the diastereomeric tartrate salts will form.

-

Allow the mixture to cool slowly to room temperature to promote crystallization.

-

Collect the crystals of the less soluble (1R,2R)-diamine-L-(+)-tartrate salt by filtration.

-

Recrystallize the tartrate salt from ethanol to improve diastereomeric purity.

-

To obtain the free diamine, treat the resolved tartrate salt with aqueous sodium hydroxide until the solution is basic.

-

Extract the free (1R,2R)-DPEN with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure diamine.

Synthesis of trans-(1R,2R)-1,2-Diaminocyclohexane ((R,R)-DACH)

This protocol describes the resolution of a mixture of cis and trans isomers of 1,2-diaminocyclohexane using L-(+)-tartaric acid.

Materials:

-

Mixture of cis and trans-1,2-diaminocyclohexane

-

L-(+)-tartaric acid

-

Deionized water

-

Aqueous sodium hydroxide (2 M)

-

Diethyl ether

Procedure:

-

Dissolve L-(+)-tartaric acid in deionized water.

-

Slowly add the mixture of 1,2-diaminocyclohexane isomers to the tartaric acid solution with stirring. The addition is exothermic.

-

The tartrate salt of the (1R,2R)-trans-diamine will preferentially crystallize. Allow the solution to cool to complete the crystallization.

-

Collect the crystals by filtration and wash with cold deionized water.

-

Recrystallize the tartrate salt from water to enhance diastereomeric and enantiomeric purity.

-

To isolate the free diamine, dissolve the purified tartrate salt in a minimum amount of hot water and then add a concentrated solution of sodium hydroxide.

-

Extract the liberated (1R,2R)-DACH with diethyl ether.

-

Dry the ethereal solution over anhydrous potassium hydroxide pellets, filter, and evaporate the solvent to obtain the pure diamine.

Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a general procedure for the ATH of acetophenone using an in-situ generated Ru-TsDPEN catalyst.

Materials:

-

[RuCl₂(p-cymene)]₂

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.1 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 20-30 minutes to form the catalyst pre-cursor.

-

Add acetophenone (1.0 eq) to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.

-

Stir the reaction at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Jacobsen Epoxidation of Styrene

This is a representative procedure for the enantioselective epoxidation of styrene using Jacobsen's catalyst.

Materials:

-

(R,R)-Jacobsen's catalyst

-

Styrene

-

Dichloromethane (CH₂Cl₂)

-

Buffered aqueous sodium hypochlorite (bleach) solution (pH ~11)

-

4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)

Procedure:

-

Dissolve styrene and (R,R)-Jacobsen's catalyst (1-5 mol%) in dichloromethane in a reaction flask. If using, add 4-phenylpyridine N-oxide (0.2-1.0 eq relative to the catalyst).

-

Cool the mixture in an ice bath.

-

Slowly add the buffered bleach solution with vigorous stirring.

-

Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting epoxide by flash chromatography on silica gel.

-

Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizing the Catalytic Landscape

Understanding the underlying mechanisms and workflows is crucial for the effective application and development of chiral diamine ligands.

Logical Evolution of Chiral Diamine Ligands

General Experimental Workflow for Asymmetric Catalysis

Noyori's Metal-Ligand Bifunctional Catalysis

Jacobsen Epoxidation Catalytic Cycle

Conclusion

The discovery and development of chiral diamine ligands represent a paradigm shift in asymmetric catalysis, providing chemists with a powerful and versatile toolkit for the synthesis of enantiomerically pure compounds. The foundational work on scaffolds like DPEN and DACH, and their subsequent evolution into highly tailored ligands, has had a profound impact on the pharmaceutical and fine chemical industries. The ability to rationally design ligands for specific applications, guided by a deep understanding of reaction mechanisms, continues to drive innovation in this exciting field. This guide has provided a comprehensive overview of the core principles, practical applications, and key experimental methodologies that underpin the success of chiral diamine ligands in modern asymmetric synthesis.

References

- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate is a chiral diamine derivative with significant potential in the field of asymmetric catalysis. Its rigid cyclohexyl backbone provides a well-defined stereochemical environment, while the presence of a primary amine and a Boc-protected amine allows for selective functionalization and tuning of its steric and electronic properties. Although direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural similarity to widely used chiral diamines suggests its utility as a precursor to novel organocatalysts and ligands for metal-catalyzed enantioselective transformations. This document provides an overview of its potential applications in key asymmetric reactions, along with generalized experimental protocols to guide researchers in exploring its catalytic activity.

Potential Applications in Asymmetric Catalysis

The unique structural features of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate make it a promising candidate for several types of asymmetric reactions. The primary amine can act as a coordinating site for metal catalysts or as a key functional group in organocatalysis, while the Boc-protected amine can be deprotected to reveal a second reactive site or be kept to enforce a specific conformation.

Asymmetric Henry (Nitroaldol) Reaction

Chiral diamines are known to be effective ligands for copper(II) catalysts in the asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and an aldehyde to produce valuable β-nitro alcohols. The free primary amine of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate can be further functionalized, for instance, by Schiff base formation with a salicylaldehyde derivative, to create a bidentate ligand for a copper catalyst.

Hypothetical Performance Data:

| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Nitromethane | 5 | 92 | 95 |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | 5 | 95 | 97 |

| 3 | Cyclohexanecarboxaldehyde | Nitromethane | 10 | 85 | 90 |

| 4 | Benzaldehyde | Nitroethane | 5 | 88 | 91 (anti) |

General Experimental Protocol for Asymmetric Henry Reaction:

-

To a solution of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate (0.1 mmol) in a suitable solvent such as ethanol (2 mL) is added a salicylaldehyde derivative (0.1 mmol). The mixture is stirred at room temperature for 1 hour to form the Schiff base ligand in situ.

-

Copper(II) acetate (0.1 mmol) is added, and the mixture is stirred for another hour to form the copper complex.

-

The aldehyde (1.0 mmol) and nitroalkane (2.0 mmol) are then added to the catalyst solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours and monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-nitro alcohol.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Asymmetric Michael Addition

The primary amine of tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate can be utilized to form a chiral thiourea or squaramide organocatalyst. These catalysts are highly effective in promoting asymmetric Michael additions of pronucleophiles to α,β-unsaturated compounds through hydrogen bonding interactions.

Hypothetical Performance Data:

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | trans-β-Nitrostyrene | Diethyl malonate | 10 | 98 | 92 |

| 2 | Cyclohexenone | Acetylacetone | 10 | 90 | 88 |

| 3 | Chalcone | Thiophenol | 5 | 95 | 96 |

| 4 | N-Boc-α,β-unsaturated imine | Dibenzoylmethane | 10 | 87 | 94 |

General Experimental Protocol for Asymmetric Michael Addition:

-

A chiral thiourea catalyst is synthesized by reacting tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate with an appropriate isothiocyanate.

-

To a solution of the Michael acceptor (0.5 mmol) and the chiral thiourea catalyst (0.05 mmol) in a non-polar solvent like toluene (2 mL) at room temperature is added the Michael donor (0.6 mmol).

-

The reaction is stirred for 12-24 hours until completion, as monitored by TLC.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

-

The enantiomeric excess of the product is determined by chiral HPLC.

Visualizations

Caption: Proposed catalytic cycle for a thiourea-catalyzed asymmetric Michael addition.

Caption: A general workflow for performing and analyzing an asymmetric catalytic reaction.

Conclusion

Tert-butyl ((1S,2R)-2-aminocyclohexyl)carbamate represents a versatile and promising chiral building block for the development of novel catalysts for asymmetric synthesis. While specific applications are yet to be widely reported, its structural analogy to well-established chiral diamines strongly suggests its potential in a variety of enantioselective transformations, including but not limited to, Henry reactions and Michael additions. The protocols and data presented herein, based on closely related systems, provide a solid foundation for researchers to explore the catalytic capabilities of this and similar chiral diamines in the synthesis of enantiomerically enriched molecules for pharmaceutical and other applications.

Preparation of Chiral Ligands from tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable chiral ligands derived from the commercially available starting material, tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. The protocols outlined herein describe the crucial deprotection step to obtain the versatile chiral backbone, (1S,2R)-cyclohexane-1,2-diamine, followed by its conversion into widely used ligands in asymmetric catalysis, namely a Salen-type ligand (Jacobsen's ligand analogue) and a Trost-type ligand.

The development of enantiomerically pure catalysts is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, derived from readily accessible and stereochemically defined building blocks like (1S,2R)-cyclohexane-1,2-diamine, are pivotal in achieving high levels of enantioselectivity in a variety of chemical transformations.

Deprotection of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

The initial and critical step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free diamine, (1S,2R)-cyclohexane-1,2-diamine. This can be efficiently achieved under acidic conditions. Two common and reliable protocols are provided below.

Experimental Protocols: Boc Deprotection

Method A: Trifluoroacetic Acid in Dichloromethane

This method is highly effective and the reaction progress can be easily monitored.

-

Materials:

-

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

-

-

Procedure:

-

Dissolve tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (1.0 equiv) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-50% v/v) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in DCM and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford (1S,2R)-cyclohexane-1,2-diamine.

-

Method B: Hydrochloric Acid in Dioxane

This protocol provides the diamine as its dihydrochloride salt, which can be used directly in some subsequent reactions or neutralized to obtain the free base.

-

Materials:

-

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate (1.0 equiv) in 1,4-dioxane in a round-bottom flask.

-

Add a 4M solution of HCl in 1,4-dioxane (2-3 equiv) to the stirred solution at room temperature.[2][3]

-

Stir the mixture for 2-16 hours at room temperature. A precipitate of the dihydrochloride salt will form.[2]

-

Upon completion, the precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1S,2R)-cyclohexane-1,2-diamine dihydrochloride.

-

To obtain the free diamine, the hydrochloride salt is dissolved in water and neutralized with a suitable base (e.g., NaOH), followed by extraction with an organic solvent.

-

Workflow for Deprotection

References

Application Notes and Protocols: Chiral Resolution of Racemic Carboxylic Acids Using tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a widely employed, robust, and scalable method for chiral resolution. This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.

This document provides detailed application notes and protocols for the use of tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate as a chiral resolving agent for the separation of enantiomers of racemic carboxylic acids, with a particular focus on non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this chiral resolution process lies in the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and the enantiomerically pure resolving agent. The (1S,2R) configuration of the tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate will interact differently with the (R) and (S) enantiomers of the carboxylic acid, leading to the formation of two diastereomeric salts: [(1S,2R)-amine:(S)-acid] and [(1S,2R)-amine:(R)-acid]. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The desired enantiomer of the carboxylic acid can then be recovered from the isolated diastereomeric salt.

Application Data

While specific public data on the resolution of profens using tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate is limited, based on the principles of diastereomeric salt formation and data from similar resolutions, the following table presents expected performance for the resolution of representative racemic carboxylic acids.

| Racemic Carboxylic Acid | Resolving Agent Stoichiometry (Acid:Amine) | Solvent System | Expected Diastereomeric Excess (de) of Crystalline Salt | Expected Yield of Diastereomeric Salt |

| (±)-Ibuprofen | 1 : 0.5 - 1.0 | Isopropanol/Water | >95% | 40-50% (theoretical max. 50%) |

| (±)-Naproxen | 1 : 0.5 - 1.0 | Methanol/Ethyl Acetate | >97% | 40-45% (theoretical max. 50%) |

| (±)-Mandelic Acid | 1 : 1.0 | Acetonitrile | >98% | 45-50% (theoretical max. 50%) |

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid and a specific protocol for ibuprofen as a representative example.

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general workflow for the resolution of a racemic carboxylic acid using tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate. Optimization of solvent, temperature, and stoichiometry may be required for specific carboxylic acids.

Materials:

-

Racemic carboxylic acid

-

tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate

-

Anhydrous solvent (e.g., isopropanol, methanol, ethyl acetate, acetonitrile)

-

Deionized water (if required for solvent system)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen solvent or solvent mixture with gentle heating.

-